2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid
CAS No.: 2866355-74-8
Cat. No.: VC11990083
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866355-74-8 |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-10(11(15)16)8-4-5-9(14)6-8/h8-10H,4-7H2,1-3H3,(H,15,16) |
| Standard InChI Key | HHHXFRLSZGCTRG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C2CCC1C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2CCC1C2)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane system consists of two fused rings: a three-membered ring and a two-membered ring, creating a rigid, saddle-shaped structure. This conformation imposes significant steric constraints, which are critical for modulating the compound’s reactivity and interaction with biological targets . The numbering of the bicyclo system follows IUPAC guidelines, with the bridgehead positions designated as 1 and 5. In 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, the nitrogen atom occupies position 2, while the carboxylic acid group is at position 4 .
Functional Group Analysis
The Boc group (–OC(O)C(CH₃)₃) at position 2 serves as a transient protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses. The carboxylic acid (–COOH) at position 4 introduces polarity and hydrogen-bonding capacity, which influences solubility and molecular recognition properties. Comparative analysis with analogs like (1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS 1628613-12-6) reveals that substituent positioning profoundly affects molecular geometry and electronic distribution .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₁NO₄ | |
| Molecular weight | 255.31 g/mol | |
| Rotatable bonds | 3 | |
| Hydrogen bond acceptors | 3 | |
| Hydrogen bond donors | 1 (carboxylic acid) | |
| Polar surface area | 67 Ų |
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid likely involves constructing the bicyclic core before introducing functional groups. A plausible route includes:
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Formation of the azabicyclo[3.2.1]octane skeleton via intramolecular cyclization, possibly employing a Diels-Alder reaction or ring-closing metathesis.
-
Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the secondary amine .
-
Oxidation of a precursor (e.g., a hydroxymethyl or nitrile group) at position 4 to yield the carboxylic acid.
Case Study: Analog Synthesis
The synthesis of (1R,5S)-6-Boc-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS 1628613-12-6) involves enantioselective cyclization of a proline-derived intermediate, followed by Boc protection and oxidation . Similar strategies could be adapted for the target compound, with adjustments to accommodate the substituent at position 4.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, −20°C | 62% |
| Boc Protection | Boc₂O, DMAP, CH₃CN, rt | 85% |
| Oxidation | KMnO₄, H₂O/acetone, 0°C | 73% |
Physicochemical Properties
Solubility and Lipophilicity
The carboxylic acid group enhances aqueous solubility under basic conditions (pH > pKa ≈ 4.2), while the Boc group and bicyclic framework contribute to moderate lipophilicity (predicted LogP ≈ 2.04) . This balance makes the compound amenable to both organic and aqueous reaction media.
Stability Profile
The Boc group is stable under neutral and acidic conditions but cleaves readily in the presence of trifluoroacetic acid (TFA) or HCl in dioxane. The carboxylic acid may form stable salts (e.g., sodium or potassium carboxylates) to improve shelf life .
Applications in Pharmaceutical Research
Conformational Restriction
The rigid bicyclo[3.2.1]octane scaffold is prized in drug design for preorganizing pharmacophores into bioactive conformations. For example, analogs of this compound have served as intermediates in the synthesis of protease inhibitors and neuromodulators .
Case Study: Antiviral Agents
A related azabicyclo derivative, 6-Boc-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid, demonstrated activity against viral proteases by mimicking peptide transition states. Structural modifications at position 4 could optimize binding kinetics for specific targets.
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